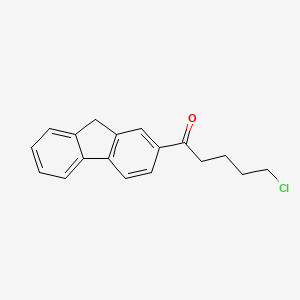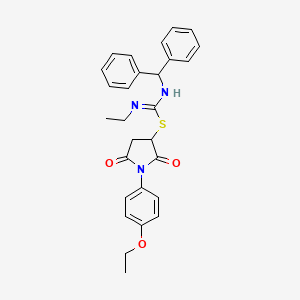![molecular formula C24H25N3O6S B11519494 4-tert-butyl-N'-{(E)-[3-methoxy-4-(4-nitrophenoxy)phenyl]methylidene}benzenesulfonohydrazide](/img/structure/B11519494.png)
4-tert-butyl-N'-{(E)-[3-methoxy-4-(4-nitrophenoxy)phenyl]methylidene}benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-TERT-BUTYL-N’-[(E)-[3-METHOXY-4-(4-NITROPHENOXY)PHENYL]METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE is a complex organic compound characterized by its unique structural components. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a tert-butyl group, a methoxy group, a nitrophenoxy group, and a sulfonohydrazide moiety, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 4-TERT-BUTYL-N’-[(E)-[3-METHOXY-4-(4-NITROPHENOXY)PHENYL]METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:
Formation of the Methoxy and Nitro Groups:
Sulfonohydrazide Formation: The sulfonohydrazide moiety is introduced through a reaction involving sulfonyl chloride and hydrazine.
Condensation Reaction: The final step involves a condensation reaction between the aldehyde derivative of the phenyl ring and the sulfonohydrazide, forming the desired compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
4-TERT-BUTYL-N’-[(E)-[3-METHOXY-4-(4-NITROPHENOXY)PHENYL]METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s properties and reactivity.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-TERT-BUTYL-N’-[(E)-[3-METHOXY-4-(4-NITROPHENOXY)PHENYL]METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which 4-TERT-BUTYL-N’-[(E)-[3-METHOXY-4-(4-NITROPHENOXY)PHENYL]METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
When compared to similar compounds, 4-TERT-BUTYL-N’-[(E)-[3-METHOXY-4-(4-NITROPHENOXY)PHENYL]METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE stands out due to its unique combination of functional groups. Similar compounds include:
tert-Butylbenzene: Lacks the methoxy, nitro, and sulfonohydrazide groups, making it less reactive and versatile.
Methoxybenzene: Contains only the methoxy group, limiting its applications compared to the target compound.
The presence of multiple functional groups in 4-TERT-BUTYL-N’-[(E)-[3-METHOXY-4-(4-NITROPHENOXY)PHENYL]METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE enhances its reactivity and broadens its range of applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C24H25N3O6S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[(E)-[3-methoxy-4-(4-nitrophenoxy)phenyl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C24H25N3O6S/c1-24(2,3)18-6-12-21(13-7-18)34(30,31)26-25-16-17-5-14-22(23(15-17)32-4)33-20-10-8-19(9-11-20)27(28)29/h5-16,26H,1-4H3/b25-16+ |
InChI Key |
RQUPJMDGYNDCNA-PCLIKHOPSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-acetyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B11519412.png)

![N-[(2Z)-3-benzyl-4-(2,5-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11519417.png)
![2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11519433.png)
![2,3,4-Trimethoxy-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B11519435.png)
![(1Z)-N'-{[(4-tert-butylphenyl)carbonyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B11519437.png)
![5-cyclohexyl-5-ethyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11519444.png)
![3-chloro-5-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11519450.png)
![N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B11519451.png)
![3-Methyl-10-(2-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B11519453.png)
![[benzene-1,4-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)](/img/structure/B11519455.png)
![2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B11519462.png)

